1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile typically involves the reaction of 4-ethoxybenzyl cyanide with cyclobutanone under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclobutane ring .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoyl cyanide or 4-ethoxybenzoic acid.
Reduction: Formation of 1-(4-ethoxyphenyl)cyclobutylamine.
Substitution: Formation of various substituted derivatives on the aromatic ring.
Scientific Research Applications
1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclobutane ring provides structural rigidity and unique electronic properties. These interactions can influence the compound’s reactivity and selectivity in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarbonitrile: Shares the cyclobutane ring and nitrile group but lacks the ethoxyphenyl substituent.
1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)cyclopentane-1-carbonitrile: Contains a cyclopentane ring instead of a cyclobutane ring
Uniqueness
1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile is unique due to the presence of the ethoxy group on the aromatic ring, which can influence its reactivity and interactions with other molecules. The combination of the cyclobutane ring and the nitrile group also contributes to its distinct chemical properties .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)cyclobutane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-15-12-6-4-11(5-7-12)13(10-14)8-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLWREQCUIUMDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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